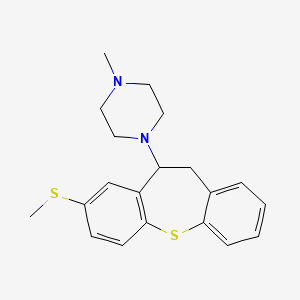

Methiothepin

Übersicht

Beschreibung

Methiothepin, also known as metitepine, is a psychotropic agent belonging to the tricyclic group. It acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors. Despite its potential, this compound was never marketed . It has been studied for its antipsychotic properties and its ability to inhibit serotonin receptors .

Vorbereitungsmethoden

Die Synthese von Methiothepin umfasst mehrere Schritte:

Reduktion: Die Reduktion von 2-(4-Methylsulfanylphenyl)sulfanylbenzoesäure zu [2-(4-Methylsulfanylphenyl)sulfanylphenyl]methanol.

Halogenierung: Halogenierung mit Thionylchlorid zur Herstellung von 1-(Chlormethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzol.

Funktionsgruppenumwandlung: Umwandlung zu 2-[2-(4-Methylsulfanylphenyl)sulfanylphenyl]acetonitril unter Verwendung von Cyanid.

Hydrolyse: Alkalische Hydrolyse zu 2-[2-(4-Methylsulfanylphenyl)sulfanylphenyl]essigsäure.

Cyclisierung: Cyclisierung unter Verwendung von Polyphosphorsäure zur Bildung von 3-Methylsulfanyl-6H-benzobenzothiepin-5-on.

Reduktion: Reduktion mit Natriumborhydrid zur Gewinnung von 3-Methylsulfanyl-5,6-dihydrobenzobenzothiepin-5-ol.

Halogenierung: Eine zweite Runde der Halogenierung mit Thionylchlorid zur Herstellung von 5-Chlor-3-methylsulfanyl-5,6-dihydrobenzobenzothiepin.

Alkylierung: Die Alkylierung mit 1-Methylpiperazin vervollständigt die Synthese von this compound.

Analyse Chemischer Reaktionen

Methiothepin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: Halogenierung und Alkylierung sind häufige Substitutionsreaktionen, die this compound betreffen.

Häufige Reagenzien: Thionylchlorid, Natriumborhydrid und Cyanid werden häufig in diesen Reaktionen verwendet.

Hauptprodukte: Die Hauptprodukte umfassen verschiedene Zwischenprodukte wie 1-(Chlormethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzol und 3-Methylsulfanyl-5,6-dihydrobenzobenzothiepin-5-ol.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Methiothepin has shown promise in various cancer models, particularly in enhancing the efficacy of existing chemotherapy agents.

Ovarian Cancer

A study demonstrated that this compound suppresses human ovarian cancer cell growth by inducing apoptosis and repressing mitochondrial metabolism. It was found to enhance the cytotoxic effects of paclitaxel, a standard chemotherapeutic agent, thereby improving treatment outcomes for ovarian cancer patients .

Key Findings:

- Mechanism: Induces apoptosis via ER stress-related pathways.

- Combination Therapy: Enhances the effectiveness of paclitaxel.

- In Vivo Evidence: Demonstrated anti-angiogenic properties in zebrafish models.

Melanoma

Research indicates that this compound can overcome resistance in BRAF V600E melanoma cells by enhancing the cytotoxicity of vemurafenib and trametinib. This combination led to increased apoptosis and reduced migration of resistant melanoma cells .

Key Findings:

- Mechanism: Inhibits drug efflux mechanisms, enhancing the retention of doxorubicin in cancer cells.

- Clinical Relevance: Potential to improve outcomes in patients with resistant melanoma.

Immunological Applications

This compound's role in modulating immune responses has been explored, particularly regarding mast cell degranulation.

Mast Cell Inhibition

A study showed that this compound inhibits antigen-induced degranulation in mast cells by downregulating critical signaling pathways associated with exocytosis . This action suggests potential therapeutic benefits in allergic responses and conditions characterized by mast cell activation.

Key Findings:

- Mechanism: Inhibits phosphorylation of synaptosomal associated protein 23, affecting granule fusion.

- Potential Uses: Could be beneficial in treating allergic reactions and inflammatory diseases.

Neuropharmacological Effects

This compound has been investigated for its effects on sleep patterns and neuropharmacology.

Sleep Modulation

Research from the 1990s indicated that this compound significantly alters sleep architecture, increasing slow-wave sleep while reducing waking and rapid eye movement sleep stages . This finding highlights its potential application in sleep disorders.

Key Findings:

- Effects on Sleep: Increased slow-wave sleep (SWS) and altered EEG power spectra.

- Clinical Implications: Potential use in managing conditions like insomnia or other sleep-related disorders.

Data Tables

Wirkmechanismus

Methiothepin exerts its effects by acting as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors. It blocks the actions of these neurotransmitters by binding to their receptors without activating them. This antagonistic action leads to various pharmacological effects, including antipsychotic properties and inhibition of serotonin receptor-mediated responses .

Vergleich Mit ähnlichen Verbindungen

Methiothepin ist einzigartig aufgrund seiner unspezifischen Antagonisierung mehrerer Neurotransmitterrezeptoren. Ähnliche Verbindungen umfassen:

Clorotepin: Ein weiteres trizyklisches Psychopharmaka mit ähnlicher Rezeptorantagonisierung.

Perathiepin: Teilt strukturelle Ähnlichkeiten und Rezeptorbindungseigenschaften mit this compound.

Metergolin: Ein Serotoninrezeptorantagonist mit vergleichbaren pharmakologischen Wirkungen.

Biologische Aktivität

Methiothepin is a potent serotonin receptor antagonist primarily known for its effects on various serotonin (5-HT) receptors, including 5-HT1, 5-HT2, and 5-HT3. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound's biological activity is largely attributed to its antagonistic effects on serotonin receptors. It has been shown to influence several physiological processes:

-

Anticancer Activity : this compound has demonstrated significant anticancer effects, particularly in ovarian cancer cells. It induces apoptosis through mitochondrial dysfunction and endoplasmic reticulum (ER) stress pathways. In studies involving human ovarian cancer cell lines (ES2 and OV90), this compound treatment resulted in:

- Decreased Cell Viability : A dose-dependent reduction in cell viability was observed with IC50 values around 15 μM .

- Induction of Apoptosis : Morphological changes consistent with apoptosis were noted, including chromatin condensation and nuclear fragmentation . The activation of caspases (e.g., caspase 3/7) further confirmed the apoptotic pathway activation .

- Metabolic Disruption : this compound affects mitochondrial metabolism by reducing ATP production and inhibiting oxidative phosphorylation. This was evidenced by decreased oxygen consumption rates (OCR) following treatment, suggesting a significant impact on cellular energy homeostasis .

- Anti-Angiogenic Properties : In vivo studies using transgenic zebrafish embryos indicated that this compound could inhibit angiogenesis, highlighting its potential to alter the tumor microenvironment favorably .

Pharmacological Properties

This compound exhibits a range of pharmacological properties that contribute to its biological activity:

Case Studies

Several studies have explored the effects of this compound in different contexts:

- Ovarian Cancer Study : A pivotal study demonstrated that this compound significantly suppressed the growth of ovarian cancer cells by inducing apoptosis and disrupting mitochondrial function. The combination of this compound with paclitaxel showed enhanced anti-cancer effects compared to either agent alone .

- Neuropharmacological Effects : Research on rats indicated that this compound alters sleep patterns by increasing slow-wave sleep while reducing waking states. This effect underscores its potential use in treating sleep disorders or conditions associated with dysregulated serotonin levels .

- Mast Cell Degranulation Study : this compound was shown to inhibit mast cell degranulation independently of serotonin presence, suggesting a broader immunomodulatory role that could be beneficial in allergic responses or inflammatory conditions .

Eigenschaften

IUPAC Name |

1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFTICUTYVZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044000 | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20229-30-5 | |

| Record name | Methiothepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METITEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.